

Preclinical Profile of Aprutumab Ixadotin: A Technical Whitepaper

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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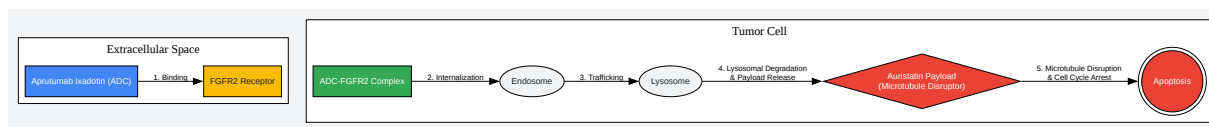
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase overexpressed in various solid tumors, including gastric and triple-negative breast cancer. This document provides an in-depth technical guide on the preclinical evaluation of **aprutumab ixadotin**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Despite promising preclinical activity, the clinical development of **aprutumab ixadotin** was terminated during a Phase I trial due to poor tolerability in patients.^{[1][2]} Nevertheless, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting FGFR2 with ADCs.

Mechanism of Action

Aprutumab ixadotin is comprised of a fully human anti-FGFR2 monoclonal antibody (aprutumab) conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.^[3] The proposed mechanism of action follows a multi-step process initiated by the binding of the ADC to FGFR2 on the surface of tumor cells.



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Caption: Mechanism of action of **Aprutumab Ixadotin**.

In Vitro Studies

Binding Affinity and Potency

Aprutumab ixadotin demonstrated a high binding affinity for FGFR2 and potent cytotoxic activity in FGFR2-expressing cancer cell lines.

Parameter	Value	Cell Lines	Reference
Antigen Binding Affinity (KD)	0.29 nM	Recombinant FGFR2	[3]
IC50 Range	0.097 - 0.83 nM	SNU-16, MFM-223, NCI-H716	[3]

Experimental Protocols

Cell Viability Assay:

- Cell Lines: A panel of FGFR2-positive (e.g., SNU-16, MFM-223, NCI-H716) and FGFR2-negative cancer cell lines were used.
- Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of **aprutumab ixadotin** for 72 hours.[3]

- Analysis: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT). IC50 values were calculated from dose-response curves.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

Aprutumab ixadotin demonstrated significant, dose-dependent antitumor activity in various patient-derived and cell line-derived xenograft models of FGFR2-positive cancers.

Xenograft Model	Cancer Type	Treatment Dose (mg/kg)	Outcome	Reference
SNU-16	Gastric Cancer	5	>90% tumor growth inhibition	[3]
MFM-223	Triple-Negative Breast Cancer	1 and 5	Marked decrease in tumor volume	[3]
NCI-H716	Colorectal Cancer	7.5	Notable inhibition of tumor growth	[3]

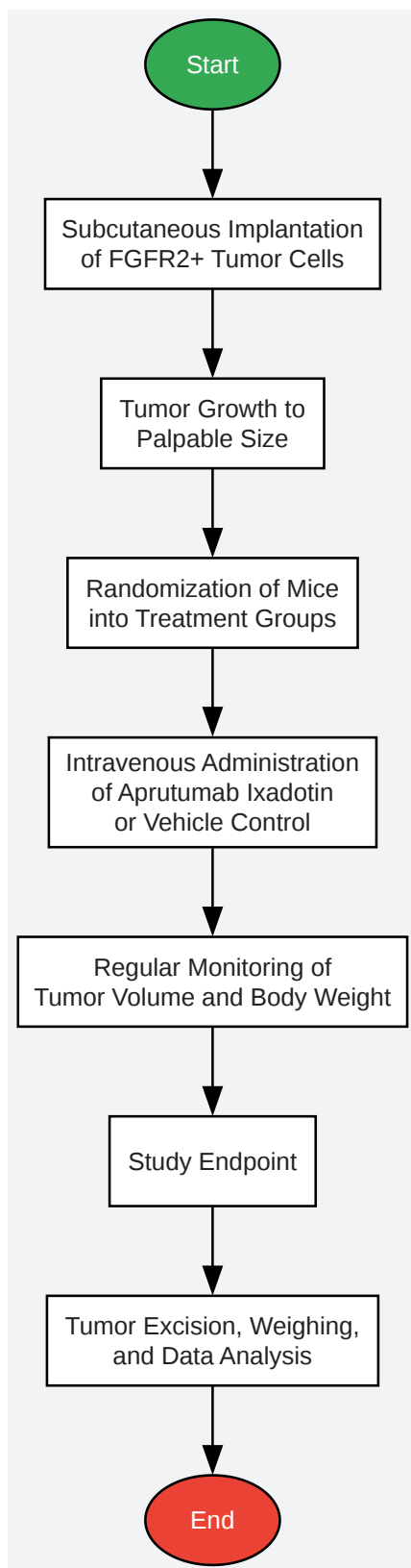
Note: Doses of 0.5 or 1 mg/kg did not significantly inhibit tumor growth in the SNU-16 model compared to the vehicle control.[3]

Experimental Protocols

Xenograft Model Development and Efficacy Studies:

- Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.
- Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223, NCI-H716) were subcutaneously injected into the flanks of the mice.
- Treatment: When tumors reached a predetermined size, mice were randomized into treatment and control groups. **Aprutumab ixadotin** was administered intravenously, typically once weekly.[3]

- Analysis: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between treated and control groups.



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